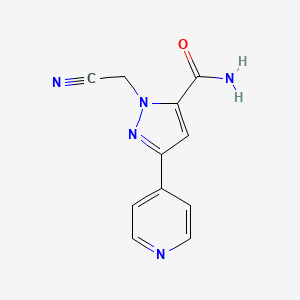
1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide
Übersicht
Beschreibung
1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C11H9N5O and its molecular weight is 227.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(Cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : CHNO
- Molecular Weight : 227.22 g/mol
- CAS Number : 2097958-10-4
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its structure allows for modulation of biological pathways, making it a candidate for therapeutic development in various diseases.
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit promising anticancer properties. In a study evaluating several pyrazole derivatives, compounds similar to this compound demonstrated significant antiproliferative effects against human cancer cell lines, including Huh7 (hepatocellular carcinoma), MCF7 (breast cancer), and HCT116 (colon cancer) cells. Notably, some derivatives showed IC values below 5 μM, indicating potent activity .
Anti-inflammatory and Antiplatelet Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial in the inflammatory response. The inhibition percentages varied among tested compounds, with some derivatives exhibiting over 80% inhibition of platelet aggregation .
Antimicrobial Activity
Preliminary studies suggest that pyrazole derivatives possess antimicrobial properties. For instance, compounds similar to this compound were tested against various pathogens, showing moderate to excellent antifungal activity against phytopathogenic fungi .
Data Table: Biological Activity Summary
Case Studies
A notable case study involved the synthesis and biological evaluation of various pyrazole derivatives, including those similar to this compound. These studies highlighted the compound's potential as a dual inhibitor of COX enzymes while also showcasing its anticancer properties through cell cycle arrest mechanisms .
Eigenschaften
IUPAC Name |
2-(cyanomethyl)-5-pyridin-4-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c12-3-6-16-10(11(13)17)7-9(15-16)8-1-4-14-5-2-8/h1-2,4-5,7H,6H2,(H2,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQHIHDCDUDURN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)C(=O)N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















